molecular formula C12H14N2 B1425016 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile CAS No. 1311317-26-6

5-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Cat. No. B1425016
M. Wt: 186.25 g/mol
InChI Key: CKKAWPOBMKKDBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-(pyrrolidin-1-yl)benzonitrile, commonly known as MPBD, is a chemical compound that belongs to the class of psychoactive substances. It is a designer drug that is structurally similar to cathinone and amphetamine. MPBD has gained attention in the scientific community due to its potential use in the treatment of various psychiatric disorders.

Scientific Research Applications

PET Imaging Agents

  • Metabotropic Glutamate Receptor Subtype 5 Imaging : Analogues of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile, like 3-methyl-5-(5-(pyridin-2-yl)-2H-tetrazol-2-yl)benzonitrile, exhibit high binding affinity and are used as positron emission tomography (PET) imaging agents for metabotropic glutamate receptor subtype 5 (mGluR5) in the brain (Shimoda et al., 2016).

Selective Androgen Receptor Modulators

  • Androgen Receptor Modulation : A derivative of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile, 4-(5-oxopyrrolidine-1-yl)benzonitrile, has been found to be a selective androgen receptor modulator (SARM). It exhibits anabolic effects on organs like muscles and the central nervous system, without affecting the prostate (Aikawa et al., 2017).

Antimicrobial Activity

  • Antimycobacterial Agents : Derivatives like methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate show interesting antimicrobial activity, particularly against bacterial strains like A. baumannii and M. tuberculosis (Nural et al., 2018).

Glutamate Receptor Antagonists

  • Metabotropic Glutamate Receptor Antagonism : Compounds derived from 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile are used as potent and selective metabotropic glutamate subtype 5 receptor antagonists. These have applications in neurology and are valuable for their brain penetration and oral bioavailability (Huang et al., 2004).

Antiepileptic Drugs

  • Treatment of Partial Onset Epilepsy : Perampanel, a derivative of 5-Methyl-2-(pyrrolidin-1-yl)benzonitrile, is an antiepileptic drug used for the treatment of partial-onset seizures. It inhibits AMPA-induced increases in intracellular Ca2+ and selectively blocks AMPA receptor-mediated synaptic transmission, reducing neuronal excitation (Shih et al., 2013).

Kappa-Opioid Receptors

  • Kappa-Opioid Receptor Antagonism : Another derivative, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, serves as a kappa-opioid receptor antagonist. It shows potential for the treatment of depression and addiction disorders (Grimwood et al., 2011).

properties

IUPAC Name

5-methyl-2-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-10-4-5-12(11(8-10)9-13)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKAWPOBMKKDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(pyrrolidin-1-yl)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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